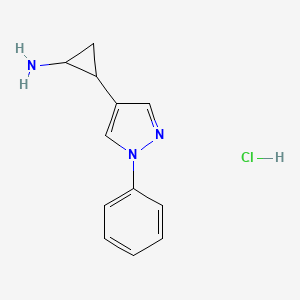
2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C12H14ClN3. It has a molecular weight of 235.71 g/mol . This compound is intended for research use only and is not suitable for human or veterinary use.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride include its molecular weight (235.71 g/mol) and its molecular formula (C12H14ClN3) . Unfortunately, other properties such as its boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Anti-HIV Agents
- A study by Mizuhara et al. (2013) explored the structure-activity relationship of phenylpyrazole derivatives for the development of new anti-HIV agents. The research highlighted the creation of a derivative that was six times more potent than the lead compound (Mizuhara et al., 2013).
Antimicrobial Activity
- Behbehani et al. (2011) used 2-arylhydrazononitriles to synthesize a variety of heterocyclic substances, including derivatives of 2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride, demonstrating strong antimicrobial activities against various organisms (Behbehani et al., 2011).
Synthesis of Novel Compounds
- Reddy et al. (2014) conducted a study on the efficient synthesis of α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde, which is structurally related to the compound . This synthesis utilized phosphomolybdic acid in dichloromethane (Reddy et al., 2014).
- Skvorcova et al. (2017) explored the intramolecular amination of nonclassical cyclopropylmethyl cation, leading to the formation of derivatives including 1-amino-1-hydroxymethylcyclobutane, which is closely related to the compound (Skvorcova et al., 2017).
Other Applications
- Kozhushkov et al. (2010) synthesized new 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine derivatives as hydrochlorides, which are structurally similar to the compound , demonstrating the potential for varied chemical syntheses (Kozhushkov et al., 2010).
properties
IUPAC Name |
2-(1-phenylpyrazol-4-yl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c13-12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10;/h1-5,7-8,11-12H,6,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWIJCVVGWWCFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CN(N=C2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

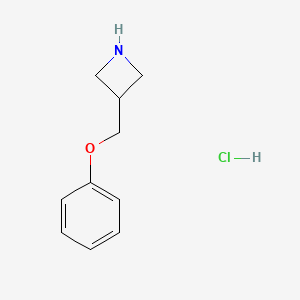


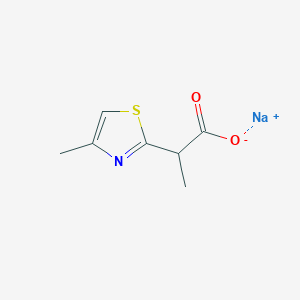

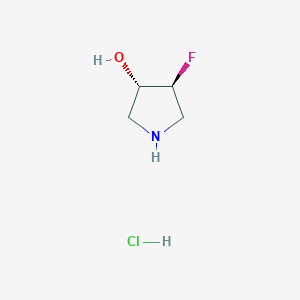




![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B1413399.png)
![Methyl 6-[(4-chlorobutanoyl)amino]nicotinate](/img/structure/B1413401.png)
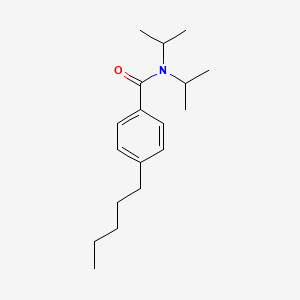
![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)